molecular formula C13H10ClNO3 B6387282 2-Chloro-5-(4-methoxyphenyl)pyridine-4-carboxylic acid CAS No. 1258632-35-7

2-Chloro-5-(4-methoxyphenyl)pyridine-4-carboxylic acid

Cat. No.: B6387282
CAS No.: 1258632-35-7
M. Wt: 263.67 g/mol
InChI Key: KEBUNNVCDXTKLW-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-methoxyphenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a chloro group at the 2-position, a methoxyphenyl group at the 5-position, and a carboxylic acid group at the 4-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-methoxyphenyl)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-methoxyphenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the chloro group.

    Oxidation Reactions: Products include hydroxyl derivatives.

    Reduction Reactions: Products include alcohol derivatives.

Scientific Research Applications

2-Chloro-5-(4-methoxyphenyl)pyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in the study of enzyme-substrate interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-methoxyphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(4-hydroxyphenyl)pyridine-4-carboxylic acid
  • 2-Chloro-5-(4-methylphenyl)pyridine-4-carboxylic acid
  • 2-Chloro-5-(4-nitrophenyl)pyridine-4-carboxylic acid

Uniqueness

2-Chloro-5-(4-methoxyphenyl)pyridine-4-carboxylic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the methoxy group plays a crucial role in the desired chemical or biological activity.

Properties

IUPAC Name

2-chloro-5-(4-methoxyphenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-9-4-2-8(3-5-9)11-7-15-12(14)6-10(11)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBUNNVCDXTKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687146
Record name 2-Chloro-5-(4-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258632-35-7
Record name 2-Chloro-5-(4-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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